molecular formula C41H42O5S B1353529 Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside CAS No. 210358-01-3

Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside

Cat. No. B1353529
M. Wt: 646.8 g/mol
InChI Key: LPGXUYMYRDMAFA-RSGFCBGISA-N
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Description

Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside is a compound that is often used as a pharmaceutical intermediate . It is known to be used in the synthesis of derivatives for the treatment of various diseases .


Synthesis Analysis

The synthesis of Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside involves the use of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate . The reaction is carried out at 25°C for 0.5h . It’s also noted that the reaction of 2 with benzyl alcohol generated by the degradation of 2 and/or 3 can form this compound .


Molecular Structure Analysis

The molecular structure of Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside is represented by the linear formula C41H42O5S . Its molecular weight is 646.85 .


Chemical Reactions Analysis

Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside is used as a glycosyl donor in carbohydrate synthesis . It is also known to react with benzyl alcohol generated by the degradation of 2 and/or 3 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has an optical activity of [α]22/D +11.0°, c = 1% in chloroform . The melting point is between 64-69 °C .

Scientific Research Applications

  • Voglibose/Dapagliflozin Intermediate

    • Results : Successful synthesis of Voglibose and Dapagliflozin, which are clinically relevant drugs for managing diabetes .
  • Glucosylation Reactions

    • Results : Successful incorporation of glucose units into target molecules, enabling the study of glycosylation effects .
  • Induction of Gene Expression

    • Results : Increased expression of target proteins or enzymes, facilitating downstream analyses .
  • Carbohydrate Synthesis

    • Results : Successful assembly of intricate carbohydrate structures for further study or application .
  • Synthesis of Glycosyl Chlorides

    • Results : Availability of alpha-glucopyranosyl chloride for further glycosylation studies .
  • Building Blocks for Carbohydrate Derivatives

    • Results : Creation of novel carbohydrate-based molecules with tailored properties .

Safety And Hazards

The compound is not classified as a dangerous substance according to GHS .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-benzylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H42O5S/c1-6-16-32(17-7-1)26-42-30-37-38(43-27-33-18-8-2-9-19-33)39(44-28-34-20-10-3-11-21-34)40(45-29-35-22-12-4-13-23-35)41(46-37)47-31-36-24-14-5-15-25-36/h1-25,37-41H,26-31H2/t37-,38+,39+,40-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGXUYMYRDMAFA-RSGFCBGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)SCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H42O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447903
Record name Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside

CAS RN

210358-01-3
Record name Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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